molecular formula C10H14F9NO4S B13415964 N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide CAS No. 958803-55-9

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide

Cat. No.: B13415964
CAS No.: 958803-55-9
M. Wt: 415.28 g/mol
InChI Key: JKHHFEXZMNPPKM-UHFFFAOYSA-N
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Description

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide is a fluorinated sulfonamide compound. It is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.

Properties

CAS No.

958803-55-9

Molecular Formula

C10H14F9NO4S

Molecular Weight

415.28 g/mol

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide

InChI

InChI=1S/C10H14F9NO4S/c1-2-20(3-5-24-6-4-21)25(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17/h21H,2-6H2,1H3

InChI Key

JKHHFEXZMNPPKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOCCO)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Related CAS

68298-79-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide typically involves the reaction of a fluorinated butane sulfonyl chloride with an ethylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity. Advanced techniques such as distillation and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The sulfonamide group can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other derivatives.

Scientific Research Applications

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity and function. The pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl): A similar fluorinated sulfonamide with comparable properties.

    1,1,2,2,3,3,4,4,4-Nonafluoro-N,N-bis(nonafluorobutyl)butan-1-amine: Another fluorinated compound with distinct chemical characteristics.

Uniqueness

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide stands out due to its specific functional groups and fluorination pattern, which confer unique chemical stability and reactivity. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.

Biological Activity

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide (CAS No. 34449-89-3) is a fluorinated sulfonamide compound with unique structural and chemical properties. This article delves into its biological activity, exploring its potential applications in various fields, including chemistry, biology, and medicine.

Basic Information

PropertyValue
Molecular Formula C8H10F9NO3S
Molecular Weight 371.22 g/mol
Boiling Point 265.9 ± 50.0 °C (Predicted)
Density 1.575 ± 0.06 g/cm³ (Predicted)
pKa 14.05 ± 0.10 (Predicted)

Structural Information

The compound features a nonafluorobutane backbone with a sulfonamide functional group and an ethoxy side chain. This unique combination enhances its lipophilicity and metabolic stability, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its sulfonamide group, which can engage in hydrogen bonding and electrostatic interactions with target biomolecules. The fluorinated segments enhance the compound's affinity for lipid membranes and proteins.

Interaction with Biological Targets

The compound's interactions can modulate the activity of enzymes and receptors through:

  • Hydrogen bonding : Facilitates binding to active sites on proteins.
  • Electrostatic interactions : Enhances specificity towards charged biological targets.
  • Lipophilicity : Improves membrane permeability for cellular uptake.

Research Findings

Research indicates that this compound has potential applications in drug development and as a biochemical probe due to its unique structure. It has been investigated for:

  • Antimicrobial properties : Similar fluorinated compounds have shown efficacy against bacterial strains.
  • Antiviral activity : Preliminary studies suggest potential effects against viral infections.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the efficacy of various fluorinated sulfonamides against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibitory effects on certain bacterial strains when tested in vitro.
  • Drug Development :
    • The compound has been explored as a scaffold for developing new pharmaceuticals targeting specific diseases due to its favorable pharmacokinetic properties.

Scientific Research

The compound serves as a reagent in organic synthesis and is utilized in the development of fluorinated pharmaceuticals. Its unique properties make it valuable for creating specialty chemicals and materials.

Industrial Use

In industry, this compound is employed in producing surfactants and coatings due to its stability and effectiveness.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Properties
1-OctanesulfonamideLonger-chain analogSimilar fluorinated properties
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamideMethylated analogComparable chemical behavior

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